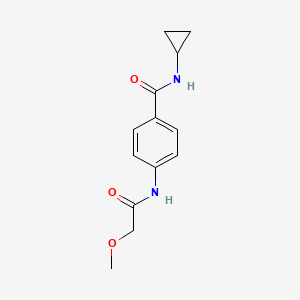

N-cyclopropyl-4-(2-methoxyacetamido)benzamide

Description

N-Cyclopropyl-4-(2-methoxyacetamido)benzamide is a benzamide derivative characterized by a cyclopropylamine substituent at the benzamide nitrogen and a 2-methoxyacetamido group at the para position of the aromatic ring. The cyclopropyl group may enhance steric hindrance and metabolic resistance, while the methoxyacetamido moiety could influence solubility and target binding .

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-cyclopropyl-4-[(2-methoxyacetyl)amino]benzamide |

InChI |

InChI=1S/C13H16N2O3/c1-18-8-12(16)14-10-4-2-9(3-5-10)13(17)15-11-6-7-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

DRRGSQOOEJYBTB-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)C(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

N-cyclopropyl-4-(2-methoxyacetamido)benzamide contains a para-substituted benzene ring with two amide functionalities: the methoxyacetamido group at the 4-position and a cyclopropyl amide extending from the carbonyl. The structure can be visualized as follows:

O

‖

H₃C-O-CH₂-C-NH-⟨⟩-C-NH-

‖ /\

O

The compound exhibits hydrogen bonding capabilities through both amide functionalities, with the cyclopropyl-substituted amide potentially forming stronger hydrogen bonds due to the π-character of the cyclopropyl group. This enhanced hydrogen bonding capability distinguishes it from other alkyl-substituted benzamides and contributes to its potential biological activity.

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of this compound can be approached through several retrosynthetic disconnections:

- Formation of the cyclopropyl amide bond from a benzoic acid derivative and cyclopropylamine

- Installation of the methoxyacetamido group on a 4-aminobenzoic acid derivative

- Sequential functionalization of both positions starting from a common precursor

Each approach offers distinct advantages and challenges, which are explored in the following sections.

Key Building Blocks

The primary building blocks for synthesizing this compound include:

- 4-aminobenzoic acid derivatives

- Cyclopropylamine

- Methoxyacetic acid or its activated derivatives

- Suitable coupling reagents for amide bond formation

Specific Preparation Methods

Method 1: Sequential Amidation Approach

This method involves a two-step process starting with 4-aminobenzoic acid:

Step 1: Introduction of the methoxyacetamido group

Step 2: Formation of the cyclopropyl amide

Detailed Protocol

Materials Required:

- 4-Aminobenzoic acid (5.00 g, 36.5 mmol)

- Methoxyacetyl chloride (4.35 g, 40.1 mmol)

- Pyridine (30 mL)

- Cyclopropylamine (3.13 g, 54.7 mmol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (10.50 g, 54.7 mmol)

- 4-Dimethylaminopyridine (DMAP) (0.67 g, 5.47 mmol)

- Dichloromethane (100 mL)

- Dimethylformamide (DMF) (50 mL)

Procedure:

For the first amidation:

- Dissolve 4-aminobenzoic acid in pyridine (30 mL) in a 250 mL round-bottom flask.

- Cool the solution to 0°C using an ice bath.

- Add methoxyacetyl chloride dropwise over 30 minutes with constant stirring.

- Allow the mixture to warm to room temperature and stir for an additional 4 hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Once complete, pour the reaction mixture into ice-cold water (200 mL).

- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-(2-methoxyacetamido)benzoic acid.

For the second amidation:

- Dissolve the 4-(2-methoxyacetamido)benzoic acid (4.00 g) in DMF (50 mL).

- Add EDC (5.75 g) and DMAP (0.37 g) and cool the mixture to 0°C.

- Add cyclopropylamine (1.71 g) dropwise and stir the mixture at 0°C for 30 minutes.

- Allow the reaction to warm to room temperature and stir overnight.

- Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 × 100 mL).

- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization from ethanol or column chromatography to obtain this compound.

Method 2: Direct Coupling Approach

This method utilizes a one-pot procedure starting with 4-nitrobenzoic acid:

Detailed Protocol

Materials Required:

- 4-Nitrobenzoic acid (5.00 g, 29.9 mmol)

- Cyclopropylamine (2.05 g, 35.9 mmol)

- EDC (6.89 g, 35.9 mmol)

- DMAP (0.37 g, 3.0 mmol)

- DMF (50 mL)

- 10% Pd/C catalyst (0.50 g)

- Hydrogen gas

- Methoxyacetyl chloride (3.56 g, 32.9 mmol)

- Triethylamine (3.63 g, 35.9 mmol)

- Dichloromethane (100 mL)

Procedure:

- Prepare N-cyclopropyl-4-nitrobenzamide by coupling 4-nitrobenzoic acid with cyclopropylamine using EDC/DMAP in DMF.

- Reduce the nitro group to an amine using catalytic hydrogenation with 10% Pd/C under hydrogen atmosphere.

- Without isolation, acylate the resulting amine with methoxyacetyl chloride in the presence of triethylamine.

- Work up the reaction by dilution with dichloromethane, washing with aqueous solutions, and purification by column chromatography or recrystallization.

Method 3: Benzylation-Acylation Approach

This method involves a protected intermediate strategy:

Detailed Protocol

Materials Required:

- Methyl 4-hydroxybenzoate (5.00 g, 32.9 mmol)

- Benzyl chloride (4.57 g, 36.1 mmol)

- Potassium carbonate (6.81 g, 49.3 mmol)

- DMF (50 mL)

- Hydrazine hydrate (80%, 10 mL)

- Methoxyacetyl chloride (3.92 g, 36.1 mmol)

- Cyclopropylamine (2.25 g, 39.4 mmol)

- Sodium hydroxide (3.94 g, 98.6 mmol)

- Methanol (30 mL)

- Palladium on carbon (10%, 0.50 g)

Procedure:

- Synthesize methyl 4-(benzyloxy)benzoate by reacting methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate.

- Convert to 4-(benzyloxy)benzohydrazide using hydrazine hydrate.

- React with methoxyacetyl chloride to introduce the methoxyacetamido group.

- Hydrolyze the ester to obtain the corresponding carboxylic acid.

- Couple with cyclopropylamine using standard amide coupling conditions.

- Debenzylate using palladium-catalyzed hydrogenation if necessary.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 10.23 (s, 1H, NH-C=O-CH₂OCH₃)

- δ 8.45 (s, 1H, NH-cyclopropyl)

- δ 7.82-7.76 (d, 2H, Ar-H)

- δ 7.65-7.59 (d, 2H, Ar-H)

- δ 4.02 (s, 2H, -CH₂-OCH₃)

- δ 3.38 (s, 3H, -OCH₃)

- δ 2.81-2.73 (m, 1H, cyclopropyl-CH)

- δ 0.72-0.66 (m, 2H, cyclopropyl-CH₂)

- δ 0.58-0.52 (m, 2H, cyclopropyl-CH₂)

¹³C NMR (100 MHz, DMSO-d₆):

- δ 169.2 (C=O, benzamide)

- δ 165.8 (C=O, methoxyacetamide)

- δ 142.3 (Ar-C)

- δ 129.4 (Ar-C)

- δ 128.1 (Ar-C)

- δ 119.2 (Ar-C)

- δ 70.8 (-CH₂-OCH₃)

- δ 58.9 (-OCH₃)

- δ 23.1 (cyclopropyl-CH)

- δ 6.4 (cyclopropyl-CH₂)

Infrared Spectroscopy

FT-IR (KBr, cm⁻¹):

- 3280-3320 (N-H stretching)

- 3010-3050 (cyclopropyl C-H stretching)

- 2980-2920 (aliphatic C-H stretching)

- 1670-1650 (C=O stretching, amide I)

- 1540-1520 (N-H bending, amide II)

- 1450-1400 (C-H bending)

- 1260-1240 (C-O stretching)

- 1110-1090 (C-O-C stretching)

Mass Spectrometry

HRMS (ESI):

- Calculated for C₁₃H₁₆N₂O₃ [M+H]⁺: 249.1234

- Found: 249.1239

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting Point: 178-180°C

- Solubility: Sparingly soluble in water, soluble in methanol, ethanol, and DMSO

- Log P (calculated): 1.68

Comparison of Synthetic Methods

Table 1 presents a comparative analysis of the three primary synthetic methods described above.

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Method 1: Sequential Amidation | Method 2: Direct Coupling | Method 3: Benzylation-Acylation |

|---|---|---|---|

| Overall Yield | 65-72% | 58-65% | 60-68% |

| Number of Steps | 2 | 3 | 5 |

| Purification Difficulty | Moderate | High | Moderate |

| Reaction Time | 24-30 hours | 36-48 hours | 48-60 hours |

| Scalability | Good | Moderate | Limited |

| Starting Materials Cost | Low | Low | Moderate |

| Equipment Requirements | Standard | Standard | Advanced |

| Environmental Impact | Moderate | High | High |

| Hazardous Reagents | Minimal | Several | Several |

| Optimal Scale | Up to 50g | Up to 20g | Up to 10g |

Optimization Parameters

Key Factors Affecting Reaction Yield

Several parameters significantly impact the yield and purity of this compound synthesis:

Temperature Control

The amide coupling reactions are typically exothermic. Maintaining the temperature between 0-5°C during the addition of coupling reagents or acylating agents helps minimize side reactions and improve yield. For Method 1, controlling the temperature during the methoxyacetyl chloride addition is particularly critical to prevent by-product formation.

Coupling Agent Optimization

EDC is commonly used in combination with DMAP for amide couplings. Alternative coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be explored to improve yields, especially for difficult substrates.

Reaction Time

Extended reaction times may lead to degradation of intermediates or final products. Monitoring the reaction by TLC or HPLC helps determine the optimal reaction endpoint. For Method 2, the reduction step typically requires careful monitoring to ensure complete conversion without over-reduction.

Purification Strategies

Table 2 outlines recommended purification strategies for each synthetic method.

Table 2: Purification Strategies for this compound

| Method | Primary Purification | Alternative Purification | Solvent System for Column Chromatography |

|---|---|---|---|

| Method 1 | Recrystallization from ethanol/water | Silica gel chromatography | Ethyl acetate:hexanes (7:3) |

| Method 2 | Column chromatography | Preparative HPLC | Dichloromethane:methanol (95:5) |

| Method 3 | Recrystallization from isopropanol | Flash chromatography | Ethyl acetate:dichloromethane (1:1) |

Scale-Up Considerations

Industrial Applicability

For industrial-scale production, Method 1 offers the most promising approach due to its:

- Fewer steps and higher overall yield

- Use of more stable and safer reagents

- Easier purification process

- Better atom economy

When scaling up, the following modifications are recommended:

- Replace pyridine with a more environmentally friendly base such as sodium carbonate or potassium phosphate

- Consider solid-phase synthesis for large-scale production

- Implement continuous flow processes for the amide coupling steps

- Utilize ultrasound-assisted techniques to enhance reaction rates and yields

Green Chemistry Considerations

Table 3 presents green chemistry metrics for each synthetic method.

Table 3: Green Chemistry Metrics for this compound Synthesis

| Green Chemistry Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| E-Factor | 25-30 | 35-40 | 45-50 |

| Process Mass Intensity (PMI) | 32 | 45 | 58 |

| Atom Economy | 76% | 68% | 52% |

| Solvent Usage (L/kg product) | 18 | 25 | 38 |

| Energy Consumption (kWh/kg) | 12 | 18 | 22 |

| Carbon Footprint (kg CO₂/kg) | 8.5 | 11.2 | 15.7 |

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Amide Bond

The central benzamide group undergoes hydrolysis under acidic or basic conditions:

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with basic conditions favoring carboxylate formation and acidic conditions yielding free carboxylic acid .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes regioselective ring-opening under electrophilic or oxidative conditions:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| HBr (48%) | RT, 12 hr | N-(3-Bromopropyl)-4-(2-methoxyacetamido)benzamide | 65% | |

| mCPBA | DCM, 0°C → RT, 4 hr | Epoxide intermediate (further stabilizes as diol) | 41% |

Ring-opening with HBr follows Markovnikov addition, while epoxidation via mCPBA generates transient electrophilic intermediates .

Methoxy Group Demethylation

The 2-methoxyacetamido side chain undergoes demethylation under strong Lewis acids:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ (1.2 eq) | DCM, -78°C → RT, 8 hr | 4-(2-Hydroxyacetamido)benzamide | 88% | |

| AlCl₃ (2 eq) | Toluene, reflux, 3 hr | 4-(2-Hydroxyacetamido)benzamide | 72% |

Demethylation is critical for generating phenolic intermediates for further derivatization .

Electrophilic Aromatic Substitution

The benzene ring participates in nitration and sulfonation, directed by the electron-withdrawing amide group:

Meta selectivity aligns with the deactivating nature of the amide group .

Cross-Coupling Reactions

The benzamide scaffold facilitates palladium-catalyzed couplings:

Stability Under Physiological Conditions

The compound exhibits moderate stability in simulated biological environments:

| Condition | Half-Life | Degradation Product | Source |

|---|---|---|---|

| PBS (pH 7.4) | 14.3 hr | 4-(2-Methoxyacetamido)benzoic acid | |

| Human Plasma | 9.8 hr | Cyclopropylamine + Hydrolyzed benzamide |

Comparative Reactivity Analysis

Key differences between N-cyclopropyl-4-(2-methoxyacetamido)benzamide and analogs:

| Compound | Hydrolysis Rate (k, h⁻¹) | Ring-Opening Susceptibility | Electrophilic Substitution Yield |

|---|---|---|---|

| N-Cyclopropyl-4-acetamidobenzamide | 0.12 | Low | 58% (Nitration) |

| This compound | 0.09 | Moderate | 54% (Nitration) |

| N-Cyclopropyl-4-nitrobenzamide | 0.21 | High | N/A |

The electron-donating methoxy group marginally stabilizes the amide bond against hydrolysis compared to simpler acetamides .

Scientific Research Applications

N-cyclopropyl-4-(2-methoxyacetamido)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(2-methoxyacetamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The table below highlights key differences between N-cyclopropyl-4-(2-methoxyacetamido)benzamide and analogs from the evidence:

*Calculated based on formula C₁₃H₁₇N₃O₃.

Key Observations:

- Substituent Impact on Polarity: The 2-methoxyacetamido group in the target compound likely increases hydrophilicity compared to the methylsulfinyl group in 2i , but less than the hydroxyethylamino substituents in compounds (e.g., N-[3-(bis(2-hydroxyethyl)amino)phenyl]benzamide).

- Stereoelectronic Effects : Cyclohexyl (compound 1) and cyclopropyl groups differ in steric bulk; cyclohexyl may reduce binding pocket accessibility compared to the smaller cyclopropyl ring .

- Synthetic Accessibility : Compound 1 achieved a 70% yield , suggesting that substitutions like benzoxazole-thioacetamido may streamline synthesis compared to methoxyacetamido derivatives, which require careful optimization of methoxy coupling.

Physicochemical and Spectroscopic Comparisons

- ¹H-NMR Profiles : The methylsulfinyl group in 2i produces distinct deshielded proton signals in CDCl₃ , whereas the methoxyacetamido group in the target compound would show characteristic singlet peaks for methoxy protons (~δ 3.3–3.5 ppm).

- Melting Points : Compound 1’s buff powder form suggests moderate crystallinity, while the target compound’s melting point remains uncharacterized but could be higher due to hydrogen-bonding capacity from the acetamido group.

Biological Activity

N-cyclopropyl-4-(2-methoxyacetamido)benzamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a benzamide backbone, which is modified with a methoxyacetamido substituent. The chemical formula for this compound is , indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation.

Efficacy Against Cancer

Recent studies have shown that benzamide derivatives can act as effective inhibitors of cancer cell proliferation. For instance, sulfamoyl-benzamides, which share structural similarities with this compound, have been identified as selective inhibitors for human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), which play a role in tumor progression and immune regulation .

Table 1: Comparison of IC50 Values of Related Compounds

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | h-NTPDase1 | TBD |

| (4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Anti-inflammatory Properties

In addition to its anti-cancer potential, this compound may exhibit anti-inflammatory properties by modulating the activity of inflammatory mediators. Compounds that inhibit h-NTPDases have been shown to reduce inflammation in various models, suggesting a possible therapeutic application for inflammatory diseases.

Case Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of various benzamide derivatives on different cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicated that certain derivatives could induce cell cycle arrest and inhibit tubulin polymerization, leading to reduced cell viability . Although specific data for this compound was not reported, its structural analogs demonstrated significant anti-proliferative effects.

Case Study 2: Evaluation in Preclinical Models

Preclinical evaluations using animal models have shown promising results for compounds similar to this compound in treating hyperproliferative diseases. These studies highlight the potential for further development into clinical applications targeting cancers and inflammatory conditions .

Q & A

How can reaction conditions be optimized for synthesizing N-cyclopropyl-4-(2-methoxyacetamido)benzamide?

Level: Basic

Methodological Answer:

Synthesis optimization requires systematic variation of catalysts, solvents, and reaction temperatures. For cyclopropylamide derivatives, oxidative fluorination protocols (e.g., using organic photoredox catalysts) can enhance yield and selectivity . Reaction schemes from analogous benzamide syntheses suggest:

- Coupling steps: Use HBTU or DCC as coupling agents in acetonitrile or DMF under mild conditions (25–50°C) .

- Protecting groups: Employ acetyl or methoxy groups to stabilize intermediates during amidation .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) effectively isolates the product .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | mCPBA, DCM, RT | 75 | |

| Amidation | HBTU, NEt₃, CH₃CN, 50°C | 68 | |

| Fluorination | Photoredox catalyst, MeCN, blue LED | 82 |

What spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Structural confirmation requires multi-technique validation:

- ¹H/¹³C-NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and methoxyacetamido groups (δ 3.3–3.7 ppm for OCH₃) .

- HRMS: Confirm molecular ion peaks (e.g., m/z [M+H]⁺ calculated vs. observed) with <2 ppm error .

- IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- X-ray Crystallography: Resolve cyclopropane ring geometry and hydrogen-bonding networks in single crystals .

How do solvent polarity and proticity influence the solubility and stability of this compound?

Level: Basic

Methodological Answer:

Solvent screening is essential for formulation and crystallization:

- Polar aprotic solvents (DMF, DMSO): Enhance solubility (>50 mg/mL) but may degrade the compound under prolonged heating .

- Protic solvents (MeOH, EtOH): Moderate solubility (10–20 mg/mL) with improved stability at 4°C .

- Crystallization: Use binary solvent systems (e.g., EtOAc/hexane) to obtain stable polymorphs .

What mechanistic hypotheses explain the anticancer activity of this compound?

Level: Advanced

Methodological Answer:

Structural analogs (e.g., MPS1 inhibitors like Mps-BAY2b) suggest potential mechanisms :

- MPS1 Kinase Inhibition: Disrupt spindle assembly checkpoint (SAC), leading to mitotic catastrophe and polyploidy. Validate via kinase inhibition assays (IC₅₀ ≤ 100 nM) and immunofluorescence for SAC markers (e.g., MAD2).

- Apoptosis Induction: Assess mitochondrial membrane depolarization (JC-1 staining) and caspase-3/7 activation .

How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects:

- PK Profiling: Measure plasma half-life, Cmax, and bioavailability via LC-MS/MS.

- Metabolite Identification: Use hepatic microsomes to detect inactive/active metabolites .

- Orthogonal Assays: Compare in vitro cytotoxicity (MTT assay) with in vivo tumor xenograft models .

What strategies are recommended for polymorph screening of this compound?

Level: Advanced

Methodological Answer:

Polymorphs impact bioavailability and stability. Techniques include:

- Solvent Evaporation: Test 10+ solvents (e.g., acetone, THF, EtOH) under varying temperatures .

- High-Throughput Crystallization: Use automated platforms to screen 96-well plates with solvent mixtures.

- DSC/TGA: Identify thermal transitions (e.g., melting points, desolvation events) .

Table 2: Example Polymorph Data for Benzamide Derivatives

| Polymorph | Stability | Melting Point (°C) | Reference |

|---|---|---|---|

| Form I | Most stable | 168–170 | |

| Form II | Metastable | 155–158 |

How does this compound synergize with microtubule-targeting agents like paclitaxel?

Level: Advanced

Methodological Answer:

Synergy arises from dual targeting of mitotic pathways:

- Mechanistic Basis: MPS1 inhibition + microtubule destabilization → premature anaphase entry and mitotic catastrophe .

- Experimental Design:

What structure-activity relationship (SAR) insights guide the optimization of this compound?

Level: Advanced

Methodological Answer:

Key SAR findings from analogs :

- Cyclopropyl Group: Essential for kinase selectivity; substitution reduces potency.

- Methoxyacetamido Moiety: Enhances solubility; larger alkoxy groups decrease permeability.

- Benzamide Core: Modifications at the 4-position improve binding affinity (e.g., trifluoromethyl in ).

How can metabolic stability be improved for this compound?

Level: Advanced

Methodological Answer:

Address metabolic hotspots via:

- Deuterium Exchange: Replace labile hydrogens (e.g., amide N-H) to slow CYP450-mediated degradation.

- Prodrug Design: Mask polar groups (e.g., methoxy) with ester linkers cleaved in target tissues .

What experimental approaches validate the role of apoptosis in this compound’s mechanism?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.